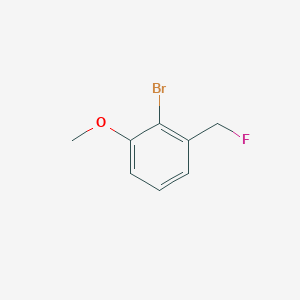

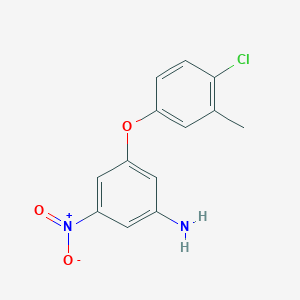

![molecular formula C11H10F3N3 B2965474 2-[[4-(Trifluoromethyl)phenyl]methyl]pyrazol-3-amine CAS No. 956438-49-6](/img/structure/B2965474.png)

2-[[4-(Trifluoromethyl)phenyl]methyl]pyrazol-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-[[4-(Trifluoromethyl)phenyl]methyl]pyrazol-3-amine” is a chemical compound with a pyrazole backbone and a trifluoromethyl phenyl group. Pyrazoles have potential applications in the agrochemical and medicinal chemistry industries as pesticides, anti-inflammatory medications, and antitumor drugs .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as “2-[[4-(Trifluoromethyl)phenyl]methyl]pyrazol-3-amine”, is often achieved via acid-catalyzed reactions. For instance, a new tricyclic, trifluoromethylated indenopyrazole was synthesized from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine . The isomeric pyrazole was obtained in yields ranging from 4–24% .Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives are diverse. For instance, the acid-catalyzed condensation of 2-trifluoroacetyl-1,3-indanedione with phenylhydrazine provided a 3-trifluoromethyl fused-ring pyrazole . Also, the protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Combined XRD and DFT Studies : A study by Szlachcic et al. (2020) delved into the analysis of pyrazole derivatives' molecular structure, including compounds similar to 2-[[4-(Trifluoromethyl)phenyl]methyl]pyrazol-3-amine, through X-ray diffraction measurements and DFT calculations. They discussed the high temperature requirements for the reductive cyclization of these derivatives, leading to substituted 1H-pyrazolo[3,4-b]quinoxalines. The study highlighted the role of intramolecular hydrogen bonds in the low reactivity of the compounds and proposed alternative synthesis methods involving microwave irradiation (Szlachcic et al., 2020).

Reactivity and Chemical Properties

Reactivity of Pyrazolo[5,1-c][1,2,4]triazine Derivatives : Mironovich and Shcherbinin (2014) reported on the synthesis and reactivity of 7-amino-3-tert-butyl-8-(2Н-tetrazol-5yl)pyrazolo[5,1-с][1,2,4]triazin-4(6Н)-one, a compound structurally related to 2-[[4-(Trifluoromethyl)phenyl]methyl]pyrazol-3-amine. They explored its reactivity under the action of various agents, demonstrating potential for further functional modifications and applications in synthetic chemistry (Mironovich & Shcherbinin, 2014).

Potential Biological Activity

Synthesis and Biological Evaluation of Pyrazole Derivatives : Titi et al. (2020) synthesized and evaluated the biological activities of pyrazole derivatives, focusing on their antitumor, antifungal, and antibacterial properties. These derivatives, which include compounds structurally related to 2-[[4-(Trifluoromethyl)phenyl]methyl]pyrazol-3-amine, were found to possess promising pharmacophore sites for the development of new therapeutic agents (Titi et al., 2020).

Applications in Material Science

Functional Modification of Hydrogels : Aly and El-Mohdy (2015) investigated the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amine compounds, including 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one. This study showcases the potential of 2-[[4-(Trifluoromethyl)phenyl]methyl]pyrazol-3-amine derivatives in the development of materials with enhanced physical and biological properties, suitable for medical applications (Aly & El-Mohdy, 2015).

Propiedades

IUPAC Name |

2-[[4-(trifluoromethyl)phenyl]methyl]pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N3/c12-11(13,14)9-3-1-8(2-4-9)7-17-10(15)5-6-16-17/h1-6H,7,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQQNWCGDXGYYLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=CC=N2)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

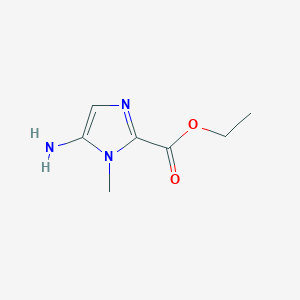

![7-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid](/img/structure/B2965393.png)

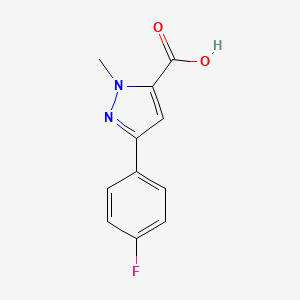

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide](/img/structure/B2965395.png)

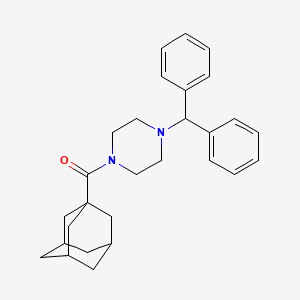

![3-Benzamidobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2965397.png)

![7-[(E)-But-2-enyl]-1-ethyl-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2965399.png)

![8-[4-(3,3-Dimethyl-2-oxobutoxy)phenyl]-1,3-dimethyl-1,3,5-trihydroimidazolidin o[1,2-h]purine-2,4-dione](/img/structure/B2965401.png)

![4-(dipropylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2965406.png)

![2-Spiro[3.3]heptan-3-ylacetic acid](/img/structure/B2965413.png)